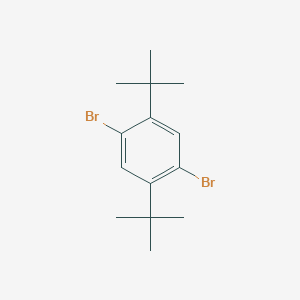

1,4-Dibromo-2,5-ditert-butylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,5-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Br2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRONMIVHPIBNGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1Br)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364854 | |

| Record name | 1,4-dibromo-2,5-ditert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22875-47-4 | |

| Record name | 1,4-dibromo-2,5-ditert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIBROMO-2,5-DITERT-BUTYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 1,4 Dibromo 2,5 Ditert Butylbenzene

Cross-Coupling Reactions of Aryl Bromides

The bromine atoms on 1,4-dibromo-2,5-ditert-butylbenzene serve as versatile handles for the formation of new carbon-carbon bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, including polymers and materials with specific electronic properties.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.gov For substrates like this compound, this reaction allows for the stepwise or simultaneous replacement of the bromine atoms with aryl, vinyl, or alkyl groups.

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Research on related polybromoarenes demonstrates the feasibility of multiple Suzuki-Miyaura couplings. For instance, studies on 1,4-dibromobenzene (B42075) show that it can be coupled with arylboronic acids to form polyarylarenes in excellent yields. researchgate.net In the case of this compound, the bulky tert-butyl groups would sterically influence the reactivity of the adjacent bromine atoms, potentially allowing for selective mono- or di-substitution depending on the reaction conditions and the steric bulk of the incoming boronic acid.

In a related example, the sequential chemo-selective Suzuki–Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene (B110544) has been demonstrated using a phosphine-free palladium catalyst, where the first coupling occurs selectively at the bromine atom ortho to the electron-withdrawing nitro group. researchgate.net While the tert-butyl groups in this compound are electron-donating, the steric hindrance they provide is a key factor in controlling selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling with Dibromoarenes

| Dibromoarene Substrate | Coupling Partner | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Phenylboronic acid | trans-Bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride / PPh₃ / NaOH | p-Terphenyl | Excellent yields and high turnover numbers in multiple coupling reactions. | researchgate.net |

| 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | 4-Bromo-2-nitro-4'-methoxybiphenyl | Regio-selective coupling at the C-Br bond ortho to the nitro group. | researchgate.net |

| 2,5-Dibromothiophene | Isopropenyl-substituted boron derivative | Not specified | 2,5-Diisopropenylthiophene | Successful double cross-coupling to synthesize a novel comonomer. | rsc.org |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.org this compound can be used in Heck reactions to introduce vinyl groups onto the aromatic core. The steric hindrance from the tert-butyl groups would likely favor coupling with less sterically demanding alkenes. Kinetic studies on various bromoarenes have shown that the oxidative addition step is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orglibretexts.org This method is highly versatile due to the air and moisture stability of many organostannane reagents. libretexts.org Research has demonstrated the successful Stille coupling of 1,4-dibromobenzene with organostannyl azulenes to create poly(azulen-6-yl)benzene derivatives. rsc.org This suggests that this compound could similarly be functionalized, allowing for the synthesis of complex architectures. The reaction tolerates a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. organic-chemistry.org This reaction is known for its broad scope and functional group tolerance. organic-chemistry.org The general pathway would involve the formation of an organozinc reagent, which then undergoes transmetalation with the (aryl)palladium(II) complex formed from the oxidative addition of this compound. This method provides an alternative to Suzuki and Stille couplings, particularly when specific organozinc precursors are more readily accessible. nih.gov

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling employs Grignard reagents (organomagnesium halides) to react with organic halides, typically catalyzed by nickel or palladium. wikipedia.org The high reactivity of Grignard reagents is a key feature. For a substrate like this compound, a Kumada coupling could be used to introduce alkyl, vinyl, or aryl groups. However, the high reactivity of the Grignard reagent also limits the functional group tolerance of the reaction. wikipedia.org

In cross-coupling reactions of this compound, selectivity is primarily a question of regioselectivity—that is, which of the two identical bromine atoms reacts first. In the absence of other directing groups, the reaction is statistically driven. However, once the first coupling occurs, the newly introduced substituent can electronically and sterically influence the reactivity of the second bromine atom.

The bulky tert-butyl groups flanking the bromine atoms exert significant steric hindrance. This can be exploited to achieve selective mono-alkylation, -arylation, or -vinylation, especially when using bulky coupling partners. The reaction conditions, including the choice of catalyst, ligand, and temperature, can be tuned to favor either mono- or di-substituted products.

In related systems, such as 1,4-dibromo-2-nitrobenzene, electronic effects dominate, leading to high regioselectivity. researchgate.netnih.gov For this compound, the primary influence is steric. The inherent structure of the molecule, with the bulky tert-butyl groups, has been a subject of stereochemical studies, confirming its hindered nature. rsc.org This steric crowding is a critical factor in predicting and controlling the outcome of catalytic transformations.

Nucleophilic Aromatic Substitution (SNAr) Investigations on Brominated Tert-butylbenzenes

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The most common mechanism is the addition-elimination pathway, which requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com

Brominated tert-butylbenzenes, such as this compound, are poor candidates for the SNAr addition-elimination reaction. The tert-butyl groups are electron-donating, which destabilizes the negatively charged intermediate required for this pathway, thus deactivating the ring towards nucleophilic attack.

An alternative mechanism for SNAr is the elimination-addition pathway, which proceeds through a highly reactive "benzyne" intermediate. masterorganicchemistry.com This pathway typically requires very strong basic conditions. For this compound, the formation of a benzyne (B1209423) intermediate would necessitate the deprotonation of a hydrogen atom adjacent to a bromine atom. Given the substitution pattern, this is possible, but the reaction is generally less common and requires harsh conditions. Studies on related molecules like 1-bromo-4-tert-butylbenzene (B1210543) have shown that reactions with organolithium reagents can lead to products derived from benzyne intermediates, though often as minor side products compared to lithium-bromine exchange. researchgate.net

Electrophilic Aromatic Substitution (EAS) on Functionalized Derivatives

While the benzene (B151609) ring of this compound is fully substituted, its precursor, 1,4-di-tert-butylbenzene (B89470), readily undergoes electrophilic aromatic substitution (EAS). The two tert-butyl groups are activating, ortho,para-directing substituents. Due to steric hindrance, substitution occurs at the positions ortho to the tert-butyl groups (i.e., positions 2 and 5).

A key reaction is the bromination of 1,4-di-tert-butylbenzene. Using bromine with iron as a catalyst in carbon tetrachloride, the reaction yields 1,4-di-tert-butyl-2-bromobenzene as a primary product. researchgate.net Further bromination can lead to dibromo derivatives.

Nitration of di-tert-butylbenzene derivatives has also been studied extensively. The nitration of 1,4-di-tert-butylbenzene can lead to dealkylation as a side reaction. researchgate.net Further nitration of a functionalized derivative like 2-nitro-1,4-di-tert-butylbenzene yields a mixture of all three possible dinitro-1,4-di-tert-butylbenzene isomers, demonstrating the complex interplay of steric and electronic effects. researchgate.net The existence of 1,4-Dibromo-2,5-ditert-butyl-3-nitrobenzene has been documented, indicating that a nitration reaction can occur on the fully substituted ring, likely under forcing conditions. nih.gov

Friedel-Crafts reactions are also relevant. The alkylation of tert-butylbenzene (B1681246) with tert-butyl chloride is a method to synthesize p-di-tert-butylbenzene. cerritos.edu This highlights the role of EAS in building the carbon skeleton of these compounds.

Table 2: Products from Electrophilic Aromatic Substitution on Di-tert-butylbenzene Derivatives

| Substrate | Reaction | Reagents | Major Product(s) | Reference |

|---|---|---|---|---|

| 1,4-Di-tert-butylbenzene | Bromination | Br₂, Fe, CCl₄ | 1,4-Di-tert-butyl-2-bromobenzene | researchgate.net |

| 1,2-Di-tert-butylbenzene | Nitration | Not specified | 4-Nitro-1,2-di-tert-butylbenzene and 3-Nitro-1,2-di-tert-butylbenzene | researchgate.net |

| 2-Nitro-1,4-di-tert-butylbenzene | Nitration | Not specified | 2,3-, 2,5-, and 2,6-Dinitro-1,4-di-tert-butylbenzene | researchgate.net |

| tert-Butylbenzene | Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl₃ | 1,4-Di-tert-butylbenzene | cerritos.edu |

Structural Characterization and Crystallography of 1,4 Dibromo 2,5 Ditert Butylbenzene and Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. The following sections discuss the molecular and supramolecular features of compounds structurally related to 1,4-dibromo-2,5-ditert-butylbenzene, providing a framework for understanding its expected crystallographic properties.

The molecular structure of 1,4-dibromo-2,5-disubstituted benzenes is heavily influenced by the nature of the substituents at the 2 and 5 positions. In the case of 1,4-dibromo-2,5-dibutoxybenzene (B137536), the asymmetric unit contains half of the molecule, with the full molecule generated by an inversion center. The benzene (B151609) ring is essentially planar, with the butoxy group's oxygen atoms showing a maximum deviation of 0.054(2) Å from the mean plane of the non-hydrogen atoms. The butoxy side chain itself adopts a stable, fully extended all-trans conformation researchgate.netnih.gov.

For 1,4-dibromo-2,5-di-p-toluoylbenzene, the molecule exhibits approximate non-crystallographic inversion symmetry. The pendant p-toluoyl rings are significantly twisted out of the plane of the central dibromobenzene ring, with dihedral angles of 89.1(4)° and 82.4(3)° nih.gov. This significant rotation is indicative of the steric pressure exerted by the bulky toluoyl groups.

Given the large steric bulk of tert-butyl groups, it is anticipated that this compound would also feature a generally planar central benzene ring, with the tert-butyl groups positioned to minimize steric strain.

Table 1: Crystallographic Data for Derivatives of this compound

| Parameter | 1,4-Dibromo-2,5-dibutoxybenzene nih.gov | 1,4-Dibromo-2,5-di-p-toluoylbenzene nih.gov |

|---|---|---|

| Molecular Formula | C14H20Br2O2 | C22H16Br2O2 |

| Molecular Weight | 380.10 | 472.17 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c |

| a (Å) | 8.3685(4) | 9.855(2) |

| b (Å) | 12.6395(5) | 12.064(2) |

| c (Å) | 7.1083(3) | 16.345(3) |

| β (°) | 96.461(5) | 97.61(3) |

| Volume (ų) | 747.10(6) | 1926.2(7) |

Halogen bonding is a significant directional interaction that plays a crucial role in the crystal engineering of halogenated compounds. The strength and directionality of these bonds can dictate the supramolecular architecture. The strength of halogen bonding typically increases in the order F < Cl < Br < I mdpi.com.

In the crystal structure of 1,4-dibromo-2,5-dibutoxybenzene, the molecules are connected through C—Br⋯O halogen bonds. The Br⋯O distance is 3.2393(19) Å, which is shorter than the sum of the van der Waals radii of bromine and oxygen (3.37 Å), indicating a significant interaction researchgate.netnih.gov. These interactions are nearly linear, with a C—Br⋯O angle of 159.96(9)°, a characteristic feature of halogen bonds researchgate.net.

In other derivatives, different types of halogen-centric interactions are observed. For instance, the crystal structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649) is characterized by Br⋯Br interactions rsc.org. In more complex systems like 1,4-dibromo-2,5-bis(phenylalkoxy)benzene, a competition between C–Br...π(arene), C–H...Br, and Br...Br interactions is observed, depending on the length of the alkoxy chain mdpi.com. Given that this compound lacks a halogen bond acceptor like an oxygen atom in its side chains, it is more likely to exhibit Br⋯Br or C-H⋯Br interactions in its crystal packing.

The interplay of intermolecular forces directs the assembly of molecules into well-defined crystal packing motifs. In 1,4-dibromo-2,5-dibutoxybenzene, the C—Br⋯O halogen bonds link the molecules into a two-dimensional corrugated network that extends along the crystallographic bc plane researchgate.netnih.gov.

For derivatives with different functionalities, the packing motifs vary. The crystal structure of 1,4-dibromo-2,5-bis(bromomethyl)benzene features layers in which molecules are linked by intermolecular Br⋯Br interactions, forming systems of linked rings rsc.org. In the case of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, the packing is dominated by C–Br...π(arene) interactions, while its 3-phenylpropoxy analogue assembles through a combination of C–H...Br hydrogen bonds, Br...Br interactions, and π-stacking mdpi.com. The bulky tert-butyl groups in this compound would likely lead to a packing arrangement dominated by weaker van der Waals forces and possibly C-H···Br interactions, preventing the formation of densely packed structures.

The introduction of bulky substituents onto a benzene ring can cause distortions from ideal hexagonal geometry due to steric strain. The tert-butyl group is exceptionally bulky, and its presence at the 2 and 5 positions, adjacent to the bromine atoms, would induce significant steric hindrance. This steric pressure can manifest as out-of-plane bending of the C-Br and C-C(tert-butyl) bonds or elongation of the ring C-C bonds to accommodate the bulky groups.

In sterically hindered systems like 1,4-di-tert-butyl-2,5-dimethoxybenzene, the bulky tert-butyl groups provide electrochemical stability and a rigid molecular structure, shielding the aromatic core . While the benzene ring in the less-hindered 1,4-dibromo-2,5-dibutoxybenzene is reported to be essentially planar researchgate.netnih.gov, the greater steric demand of tert-butyl groups in this compound may lead to measurable distortions of the aromatic ring, such as slight boat or chair conformations, to alleviate intramolecular repulsion.

Hydroxylated analogues of this compound provide insight into the potential for hydrogen bonding to direct crystal packing. The compound 2,5-di-tert-butylbenzene-1,4-diol (2,5-di-tert-butylhydroquinone), which represents the core structure without the bromine atoms, is a key related molecule. Its crystal structure (CSD Communication Code: 685971) reveals the presence of strong O-H···O hydrogen bonds, which are expected to be the dominant organizing force in its solid-state assembly, likely forming chains or sheets nih.gov.

In more complex structures containing a 3,5-di-tert-butylphenol (B75145) unit, strong intramolecular hydrogen bonds are observed between the phenolic hydroxyl group and a nearby acceptor atom nih.gov. This demonstrates the powerful role of the hydroxyl group in forming predictable and stable hydrogen-bonded motifs within sterically crowded environments.

π–π stacking interactions are noncovalent interactions between aromatic rings that are important in the formation of supramolecular assemblies libretexts.orgnih.gov. However, the presence of bulky substituents often precludes the close, parallel arrangement of aromatic rings necessary for effective π–π stacking.

In the crystal structure of 1,4-dibromo-2,5-di-p-toluoylbenzene, no aromatic π–π stacking is observed nih.gov. The significant twist of the pendant rings relative to the central ring prevents any face-to-face interaction. The extreme steric bulk of the tert-butyl groups in this compound would almost certainly prevent intermolecular π–π stacking. The large volume occupied by these groups would hold the benzene rings of adjacent molecules too far apart for any meaningful π-orbital overlap, leading to a crystal packing arrangement dictated by other, weaker forces. The packing in such sterically hindered molecules is often dominated by van der Waals interactions, where molecules interlock in a way that maximizes packing efficiency without directional π–π interactions.

Advanced Spectroscopic Investigations for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination of this compound and its derivatives. These methods provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment, ensuring accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the molecular structure and identifying isomers.

In the ¹H NMR spectrum of the related compound 1,4-Di-tert-butylbenzene (B89470), the protons of the tert-butyl groups appear as a singlet at approximately 1.31 ppm. The aromatic protons also present as a singlet at around 7.31 ppm, indicating the symmetrical nature of the molecule. This simplicity in the spectrum is a direct result of the molecule's symmetry, where all tert-butyl protons and all aromatic protons are chemically equivalent.

For derivatives, the substitution pattern significantly influences the chemical shifts and coupling constants. For instance, in a 1,2,4-trisubstituted benzene ring derivative, the aromatic protons exhibit an ABX-type splitting pattern. researchgate.netnih.gov This complex splitting arises from the non-equivalence of the aromatic protons, providing valuable information about their relative positions on the benzene ring. Two-dimensional NMR techniques are often employed to further aid in the definitive assignment of proton and carbon signals, especially in more complex derivatives. researchgate.net

Interactive Data Table: ¹H NMR Data for 1,4-Di-tert-butylbenzene

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity |

| -C(CH₃)₃ | 1.31 | Singlet |

| Ar-H | 7.31 | Singlet |

Data recorded in CDCl₃ at 400 MHz.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The monoisotopic mass of this compound (C₁₄H₂₀Br₂) is approximately 345.9932 Da. uni.lu

Fragmentation analysis through techniques like electron ionization (EI) mass spectrometry reveals characteristic patterns that offer further structural insights. For the related compound 2,5-di-tert-Butyl-1,4-dimethoxybenzene, the mass spectrum shows a top peak at an m/z of 235, with other significant peaks at 250 and 236. nih.gov These fragments correspond to specific losses from the parent molecule, aiding in the confirmation of its structure. The fragmentation of this compound would be expected to show losses of bromine atoms and tert-butyl groups, providing a unique fingerprint for the molecule.

Interactive Data Table: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 347.00048 |

| [M+Na]⁺ | 368.98242 |

| [M-H]⁻ | 344.98592 |

| [M+NH₄]⁺ | 364.02702 |

| [M+K]⁺ | 384.95636 |

Predicted values help in identifying the molecular ion peak in experimental HRMS data. uni.lu

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound and its derivatives. The IR spectrum provides information about the vibrations of different bonds within the molecule.

For the parent compound, the spectrum is characterized by several key absorption bands:

C-H stretching (alkane): Strong absorptions in the region of 3000–2850 cm⁻¹ are attributed to the C-H stretching vibrations of the tert-butyl groups. libretexts.orglibretexts.orgpressbooks.pub

C-H bending (alkane): Bending vibrations for the methyl groups of the tert-butyl substituents typically appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹. libretexts.org

Aromatic C-H stretching: Weaker absorptions for the aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. libretexts.org

C-Br stretching: The presence of the bromine atoms is indicated by absorptions in the lower frequency "fingerprint" region of the spectrum.

The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 1000-650 cm⁻¹ range. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| tert-Butyl | C-H Stretch | 2850-3000 |

| tert-Butyl | C-H Bend | 1350-1470 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and conjugation within this compound and its derivatives. The absorption of UV-Vis light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For instance, a related diphenyl ether derivative shows absorption maxima (λ_max) at 287.5 nm and 252.5 nm. researchgate.net The position and intensity of these bands are influenced by the substituents on the benzene ring. The bromo and tert-butyl groups in this compound will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Analysis of the UV-Vis spectra of derivatives can reveal information about the extent of conjugation. Changes in the substitution pattern that extend the conjugated system will result in a shift of the absorption maxima to longer wavelengths. This makes UV-Vis spectroscopy a useful tool for comparing the electronic properties of a series of related compounds.

Precursor for Optoelectronic Materials

This compound and its derivatives are valuable intermediates in the creation of materials for optoelectronic applications, where the ability to conduct electricity and interact with light is paramount. The presence of two bromine atoms allows for various cross-coupling reactions, enabling the construction of extended conjugated systems, which are the foundation of organic electronics.

Dialkoxy-substituted benzene compounds, structurally similar to this compound, are widely recognized as useful intermediates for synthesizing soluble poly(p-phenylene) (PPP) analogues researchgate.net. The primary challenge in working with PPPs is their inherent insolubility, which complicates processing and device fabrication. The incorporation of bulky side groups, such as the tert-butyl groups from this compound, onto the polymer backbone disrupts the close packing of polymer chains. This disruption reduces intermolecular forces and significantly enhances the solubility of the resulting PPP derivatives in common organic solvents, facilitating their use in various applications.

Thiophene-phenylene co-oligomers (TPCOs) are a class of materials extensively researched for their promising charge transport and luminescent properties. nih.govrsc.org These materials are candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.org The synthesis of TPCOs often involves Suzuki or Negishi coupling reactions, where a dibrominated compound like this compound can be reacted with thiophene-based monomers. researchgate.net The tert-butyl groups on the phenylene unit serve to improve the solubility and processability of the final oligomers. Furthermore, the electronic properties of TPCOs can be finely tuned by modifying the chemical structure, such as through fluorination, to lower the frontier orbital energy levels and enhance performance in optoelectronic devices. nih.gov

Poly(p-phenylene vinylene) (PPV) is a well-known conducting polymer used as an emissive layer in the first polymer-based light-emitting diodes due to its electroluminescent properties. nih.govwikipedia.org However, pristine PPV is insoluble. To overcome this, derivatives are synthesized using monomers that incorporate solubilizing side groups. This compound can be used as a monomer in polymerization reactions like the Gilch or Heck coupling to produce PPV derivatives. nih.govdavidlu.net The bulky tert-butyl groups prevent the polymer chains from aggregating, thereby increasing their solubility in organic solvents. nih.gov This enhanced solubility is crucial for creating high-quality, uniform thin films required for fabricating efficient electronic devices such as LEDs and photovoltaics. wikipedia.org

The polymers and oligomers derived from this compound are integral to research in advanced semiconductors and electronic devices. researchgate.net The improved solubility and processability imparted by the tert-butyl groups allow these materials to be solution-processed into thin films for devices like OFETs and OLEDs. nih.govrsc.org In these devices, the materials function as the active semiconductor layer, responsible for charge transport or light emission. Research has shown that modifying the molecular structure of these materials, for instance, by creating hyperbranched PPV derivatives, can lead to higher molecular weights, excellent solubility, good film-forming ability, and better thermal stability, making them suitable as acceptor materials in polymer solar cells. nih.gov

Building Blocks for Functional Polymers

Beyond optoelectronics, the unique structure of this compound makes it a valuable component in the synthesis of other functional polymers, such as aromatic polyamides, where specific physical and chemical properties are desired.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their thermal stability and mechanical strength. However, they often suffer from poor solubility. To address this, novel monomers containing flexible linkages and bulky side groups are designed. A derivative of this compound, namely 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene, has been successfully used to synthesize a series of novel aromatic polyamides. researchgate.net These polymers were synthesized via a direct phosphorylation condensation method with various aromatic diamines. researchgate.net

The resulting polyamides exhibited a combination of desirable properties directly attributable to the di-tert-butylbenzene core. They were largely amorphous and demonstrated excellent solubility in a range of common organic solvents, including tetrahydrofuran (B95107) and dioxane. researchgate.net The polymers also displayed high thermal stability and high glass-transition temperatures. Films cast from these polyamide solutions were transparent and showed robust mechanical properties. researchgate.net

Table 1: Properties of Aromatic Polyamides Derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene

| Property | Value Range |

|---|---|

| Inherent Viscosity | 0.49–1.32 dL/g |

| Weight-Average Molecular Weight (Mw) | 31,000–80,000 g/mol |

| Number-Average Molecular Weight (Mn) | 19,000–50,000 g/mol |

| Glass-Transition Temperature (Tg) | 250–295 °C |

| 10% Weight Loss Temperature (in N₂) | > 460 °C |

| Tensile Strength | 83–111 MPa |

| Tensile Modulus | 2.0–2.2 GPa |

Data sourced from research on aromatic polyamides synthesized from a di-tert-butylbenzene derivative. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene |

| This compound |

| Poly(p-phenylene) |

| Poly(p-phenylene vinylene) |

Q & A

Q. What are the common synthetic routes for preparing 1,4-Dibromo-2,5-ditert-butylbenzene?

Methodological Answer: Synthesis typically involves electrophilic aromatic substitution or alkylation reactions. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides and Lewis acids. Bromination is achieved using brominating agents like Br₂ in the presence of FeBr₃. A representative protocol involves:

- Reacting 2,5-ditert-butylbenzene with bromine under controlled conditions.

- Purification via column chromatography (dichloromethane/petroleum ether) and recrystallization from ethanol .

Key Reaction Conditions Table:

| Reactants | Solvent | Catalyst/Temp. | Yield |

|---|---|---|---|

| 2,5-Ditert-butylbenzene + Br₂ | CH₂Cl₂ | FeBr₃, 0–25°C | ~70% |

| Post-reaction purification | Ethanol | Slow evaporation | Crystals |

Q. How is this compound characterized structurally?

Methodological Answer: Combined spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons at δ ~7.5 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C-Br ~1.89 Å) and torsion angles (e.g., tert-butyl groups at ~5° from the benzene plane). Hydrogen atoms are often positioned geometrically during refinement using software like SHELXL .

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Methodological Answer: Discrepancies in electron density maps or high R-factors often arise from disordered tert-butyl groups or thermal motion. Strategies include:

- Multi-Component Refinement : Model disorder using split positions for atoms with partial occupancy.

- Twinning Analysis : For twinned crystals, refine using HKLF5 format in SHELXL to deconvolute overlapping reflections .

- Hydrogen Handling : Fix hydrogen positions using riding models (d(C–H) = 0.97–0.99 Å) when anisotropic displacement parameters (Uiso) are unreliable .

Q. What methodologies address electronic effects of substituents on reactivity in dibrominated aromatics?

Methodological Answer: The electron-donating tert-butyl groups deactivate the benzene ring, directing bromination to para positions. Advanced studies combine:

- DFT Calculations : To map electrostatic potential surfaces and predict regioselectivity.

- Kinetic Profiling : Monitor reaction progress via GC-MS under varying temperatures (e.g., 25–105°C) to derive activation energies. For example, tert-butyl groups lower ΔG‡ by stabilizing transition states through steric shielding .

Kinetic Data Example:

| Temp. (°C) | k (s⁻¹) | R² (Fit) |

|---|---|---|

| 25 | 0.0021 | 0.991 |

| 80 | 0.0153 | 0.985 |

Q. How are luminescent properties of this compound derivatives investigated?

Methodological Answer: The bromine and tert-butyl groups enable π-conjugation extension. To study luminescence:

- Click Chemistry : Attach alkynyl groups (e.g., via Sonogashira coupling) to form extended chromophores.

- Photophysical Analysis : Measure emission spectra (λem ~450 nm) and quantum yields (Φ) in solution vs. solid state. Correlate crystallographic packing (e.g., herringbone vs. π-stacked) with emission efficiency .

Q. What strategies optimize reaction yields in polybrominated aromatic systems?

Methodological Answer: Key factors include:

Q. How are intermolecular interactions analyzed in crystalline derivatives?

Methodological Answer: Use Hirshfeld surface analysis (via CrystalExplorer) to quantify:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.